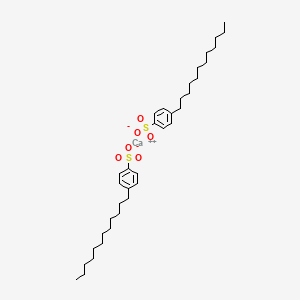
4-(1-Hydroxyethyl)benzene-1,2-diol
Descripción general
Descripción
3,4-Dihydroxyphenyl ethanol is a member of catechols.
Aplicaciones Científicas De Investigación
Inhibitor of Helicobacter Pylori Urease
4-(1-Hydroxyethyl)benzene-1,2-diol has been identified as a competitive inhibitor of urease, an enzyme produced by Helicobacter Pylori, suggesting potential for treating gastritis and peptic ulcers. This was demonstrated through enzyme kinetics methods, which revealed its competitive inhibition mechanism and stability, making it a promising candidate for rational drug design (Xiao Zhu-ping, 2012).
Complex Formation with Metal Ions
Research has explored the ability of this compound to form complexes with transition metal ions, specifically in the pharmaceutical field. Spectrophotometric methods have been developed to study this complexation, which is significant for understanding drug interactions with metal ions and could have implications in the development of antihypotensive drugs (Jaishri Kaushik, Namita Bharadwaj, Pratyush Jaiswal, 2022).
Reactions with Molecular Oxygen
The compound has been studied for its antioxidant properties, particularly how its derived semiquinone radicals react with molecular oxygen. These studies provide insights into its variable antioxidant behavior, influenced by ring-substitution and reaction conditions, which could be relevant in developing new antioxidants and understanding their mechanisms (L. Valgimigli et al., 2008).
Involvement in Oxidation Reactions
This compound has been implicated in oxidation reactions. For example, when hydroxyl radicals react with benzene, a major product formed is phenol, where this compound acts as an intermediate. Understanding these oxidation processes is important in the field of organic chemistry and environmental studies (Xian-Ming Pan, M. N. Schuchmann, C. Sonntag, 1993).
Synthesis of Para-Disubstituted Benzenes
This compound plays a role in the synthesis of para-disubstituted benzenes. It can be utilized in reactions with acetylides and aldehydes to form but-2-yne-1,4-diols, which are then processed to create 1,4-diketones. This method has applications in the synthesis of C5-aryl carbohydrates, showcasing its utility in organic synthesis and pharmaceutical chemistry (V. Ziffle, P. Cheng, D. Clive, 2010).
Recovery from Industrial Wastes
The compound has also been studied for its recovery from industrial waste, specifically from the wastes of benzofuranol production. The recovery process involves catalytic hydrogenation and purification by distillation, demonstrating the potential for resource recycling in industrial processes (Luo Xian-fu, 2013).
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
4-(1-Hydroxyethyl)benzene-1,2-diol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. The compound inhibits these enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes . Additionally, this compound interacts with nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant proteins. By activating Nrf2, the compound enhances the cellular antioxidant defense mechanism .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In endothelial cells, it promotes nitric oxide production, leading to vasodilation and improved blood flow. In neuronal cells, it protects against oxidative stress-induced damage by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase . Furthermore, this compound modulates cell signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are crucial for cell survival, proliferation, and inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. The compound binds to the active sites of COX and LOX enzymes, inhibiting their activity and reducing the synthesis of inflammatory mediators . It also activates the Nrf2 pathway by disrupting the interaction between Nrf2 and its inhibitor, Keap1. This activation leads to the transcription of antioxidant genes, enhancing the cellular defense against oxidative stress . Additionally, this compound modulates gene expression by influencing epigenetic mechanisms, such as histone acetylation and DNA methylation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature . Long-term studies have shown that continuous exposure to this compound can lead to sustained activation of antioxidant pathways and prolonged anti-inflammatory effects . The compound’s efficacy may decrease over time due to potential degradation or metabolic conversion .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects, such as reduced oxidative stress, improved cardiovascular function, and enhanced cognitive performance . At high doses, it may cause adverse effects, including gastrointestinal disturbances and hepatotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its beneficial effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by phase II enzymes, such as glucuronosyltransferases and sulfotransferases, leading to the formation of glucuronide and sulfate conjugates . These metabolites are then excreted via the urine. The compound also influences metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and fatty acid oxidation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific carrier proteins . The compound accumulates in tissues with high metabolic activity, such as the liver, kidneys, and brain . Its distribution is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its activity and function are influenced by its localization. For instance, in the mitochondria, the compound enhances mitochondrial function and reduces oxidative stress . In the nucleus, it modulates gene expression by interacting with transcription factors and influencing epigenetic modifications . Targeting signals and post-translational modifications play a crucial role in directing this compound to specific cellular compartments .
Propiedades
IUPAC Name |
4-(1-hydroxyethyl)benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5,9-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXKYYNKSCBYLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594042 | |
| Record name | 4-(1-Hydroxyethyl)benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37491-94-4 | |
| Record name | 4-(1-Hydroxyethyl)-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37491-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Hydroxyethyl)benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



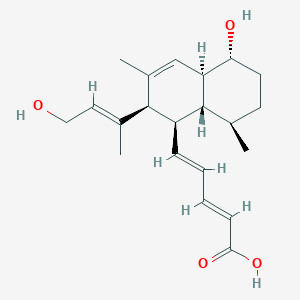
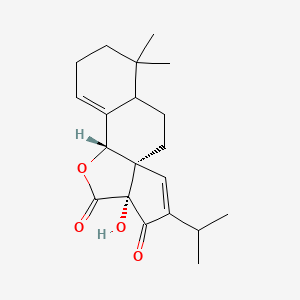
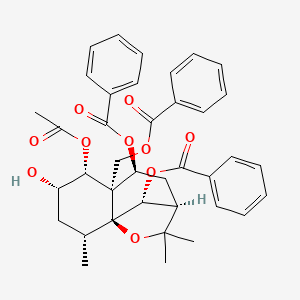
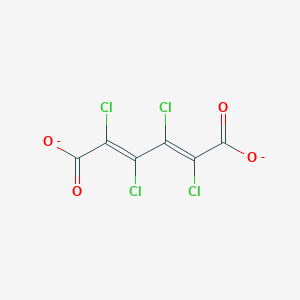
![[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-[(2S,3S,4R)-4-(1-benzothiophen-3-yl)-2-ethoxy-3-(3-hydroxypropyl)-3,4-dihydro-2H-pyran-6-yl]methanone](/img/structure/B1258308.png)
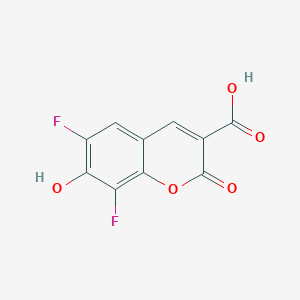
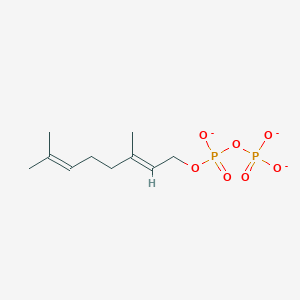
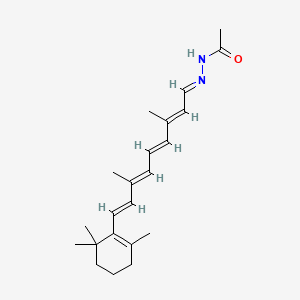

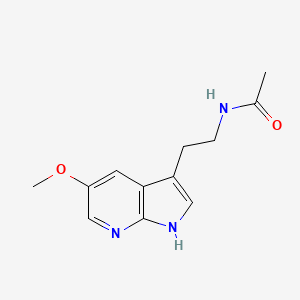

![N-(4-{[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B1258316.png)
